molecular formula C15H10BrNO2 B477256 2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one CAS No. 354120-46-0

2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B477256
CAS RN: 354120-46-0
M. Wt: 316.15g/mol
InChI Key: MUPJPEHAWJRAFD-UHFFFAOYSA-N
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Description

The compound “2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one” is likely an organic compound containing a benzoxazinone core with a bromophenyl group at the 2-position and a methyl group at the 6-position . Benzoxazinones are a class of compounds that are often studied for their biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system present in the benzoxazinone core . The bromophenyl and methyl groups would likely project out of this plane .


Chemical Reactions Analysis

Benzoxazinones can participate in a variety of chemical reactions, often acting as electrophiles . The bromine atom on the bromophenyl group is a good leaving group, which could potentially be displaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its benzoxazinone core and the bromophenyl and methyl substituents . For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to benzoxazinones without halogen substituents .

Safety and Hazards

While specific safety and hazard data for this compound is not available, handling guidelines for similar compounds suggest avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

The future directions for this compound would likely involve further studies to explore its potential biological activity. Given the biological activity observed for other benzoxazinones, this compound could potentially be studied as a pharmaceutical or agrochemical agent .

properties

IUPAC Name

2-(3-bromophenyl)-6-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c1-9-5-6-13-12(7-9)15(18)19-14(17-13)10-3-2-4-11(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPJPEHAWJRAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one

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